

Application of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Food Authenticity Studies

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Compound of Interest

Compound Name: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B15573555

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Food authenticity is a significant concern for consumers, producers, and regulatory bodies. The adulteration of high-value food products with cheaper alternatives is a fraudulent practice that can lead to economic losses and potential health risks. Triacylglycerols (TAGs), the primary components of fats and oils, offer a valuable tool for verifying food authenticity due to their unique compositional profiles in different plant and animal sources. **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** (OLL), a specific triacylglycerol, has emerged as a potential chemical marker for identifying the adulteration of various food products, particularly edible oils. This document provides detailed application notes and experimental protocols for the use of OLL in food authenticity studies.

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol that contains two oleic acid molecules and one linoleic acid molecule attached to the glycerol backbone.^[1] Its presence and concentration can vary significantly between different types of oils, making it a useful indicator for detecting undeclared mixing of oils. For instance, the similar triacylglycerol profiles of olive oil and hazelnut oil make adulteration difficult to detect.^{[2][3][4]} However, subtle differences in the concentrations of specific TAGs, such as OLL and its isomers, can be exploited to identify such fraudulent practices.

Application: Detection of Adulteration in Edible Oils

The primary application of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** in food authenticity is the detection of adulteration in high-value oils, such as olive oil, with cheaper alternatives like soybean oil or hazelnut oil. The principle lies in the quantitative comparison of the OLL content in a suspect sample to the known concentration range for the authentic product.

Data Presentation: Quantitative Analysis of Triacylglycerols

The following table summarizes the triacylglycerol composition of soybean oil, a common adulterant, with a focus on the relative percentage of OLL. Data for other oils are often reported for isomers or grouped with other TAGs, highlighting the need for specific marker analysis.

Triacylglycerol	Soybean Crude Oil (%) [5]	Neutralized Soybean Oil (%) [5]	Bleached Soybean Oil (%) [5]
Linolenoyl-Linolenoyl-Linolein (LLnLn)	3.34	-	-
Linoleoyl-Linoleoyl-Linolenin (LLL_n)	12.62	-	-
Oleoyl-Linoleoyl-Linolenin (OLLn)	7.33	-	-
Palmitoyl-Linoleoyl-Linolenin (PLLn)	5.38	-	-
Trilinolein (LLL)	20.36	20.24	20.72
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OLL)	16.33	16.20	16.58
Palmitoyl-Linoleoyl-Linolein (PLL)	13.91	13.71	13.94
Oleoyl-Oleoyl-Linolein (OOL)	6.51	-	-
Palmitoyl-Oleoyl-Linolein (POL) + Stearoyl-Linoleoyl-Linolein (SLL)	9.26	-	-
Palmitoyl-Palmitoyl-Linolein (PPL)	1.91	-	-
Stearoyl-Oleoyl-Linolein (SOL)	2.91	-	-
Triolein (OOO)	1.11	-	-

Note: The table presents data for soybean oil as a detailed profile for OLL in other specific oils, particularly in the context of adulteration, is not readily available in a consolidated format in the

surveyed literature. The main triacylglycerols in olive oil and hazelnut oil mixtures have been identified as 1,2,3-trioleoylglycerol, 2,3-dioleoyl-1-palmitoylglycerol, 2,3-dioleoyl-1-linoleoylglycerol (an isomer of OLL), and 2,3-dioleoyl-1-stearoylglycerol.[6][7]

Experimental Protocols

Accurate quantification of OLL requires robust analytical methodologies. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques.

Protocol 1: Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol by HPLC-ELSD

This method is suitable for the separation and quantification of various triacylglycerols, including OLL, in edible oils.

1. Sample Preparation:

- Accurately weigh approximately 50 mg of the oil sample into a 10 mL volumetric flask.
- Dissolve the sample in 5 mL of hexane.
- Bring the volume to 10 mL with hexane and mix thoroughly.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ELSD Instrumentation and Conditions:

- HPLC System: Agilent 1200 series or equivalent.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Dichloromethane
- Gradient Elution:

Time (min)	% A	% B
0	70	30
20	50	50
25	50	50

| 30 | 70 | 30 |

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30°C
- ELSD Detector:
 - Nebulizer Temperature: 30°C
 - Evaporator Temperature: 30°C
 - Gas (Nitrogen) Flow Rate: 1.5 L/min

3. Quantification:

- Prepare a series of standard solutions of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** in hexane at known concentrations.
- Inject the standard solutions into the HPLC-ELSD system to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
- Inject the prepared oil sample.
- Identify the OLL peak based on the retention time of the standard.
- Quantify the amount of OLL in the sample using the calibration curve.

Protocol 2: Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol by GC-MS

GC-MS provides high sensitivity and specificity for the analysis of triacylglycerols.

1. Sample Preparation (Transesterification):

- Accurately weigh approximately 20 mg of the oil sample into a screw-capped test tube.
- Add 2 mL of a 2 M solution of potassium hydroxide in methanol.
- Cap the tube tightly and heat in a water bath at 60°C for 10 minutes, shaking intermittently.
- Cool the tube to room temperature.
- Add 2 mL of n-hexane and 2 mL of distilled water.
- Vortex for 1 minute and then centrifuge to separate the layers.
- Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMES) to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

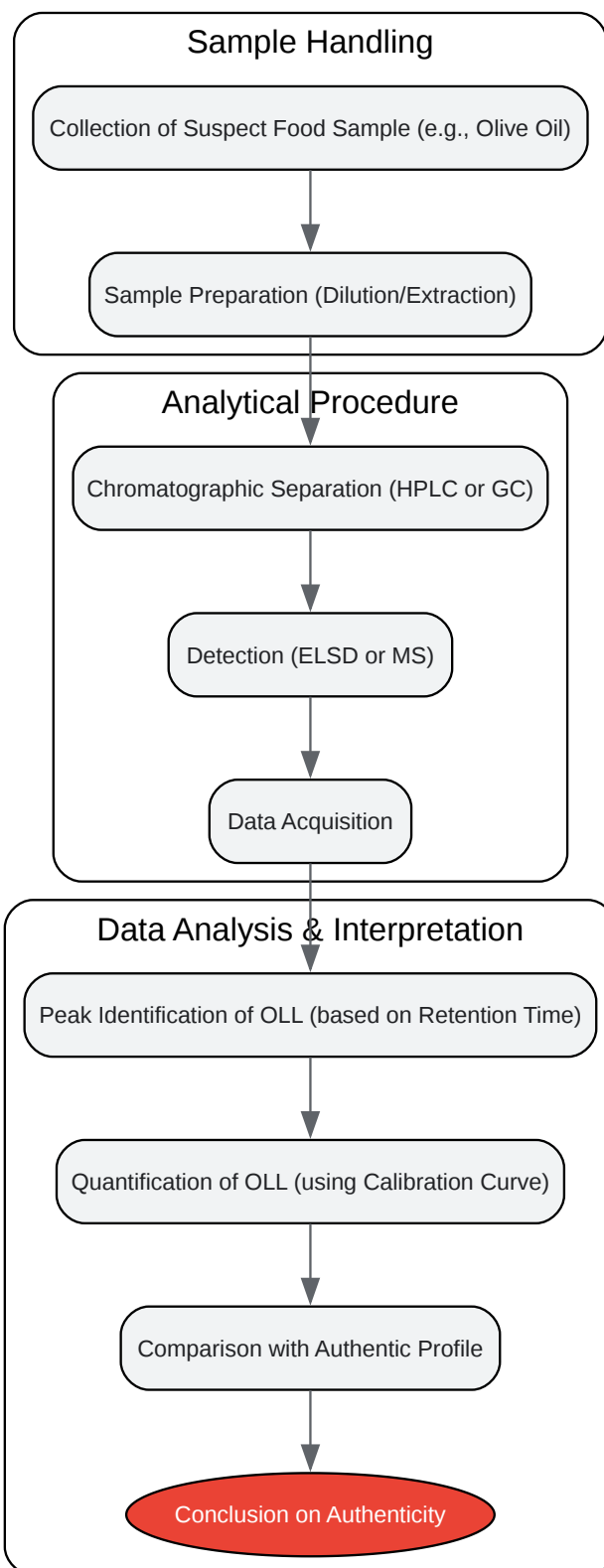
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A or equivalent.
- Column: DB-23 capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp 1: Increase to 200°C at a rate of 10°C/min.

- Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.

3. Data Analysis:

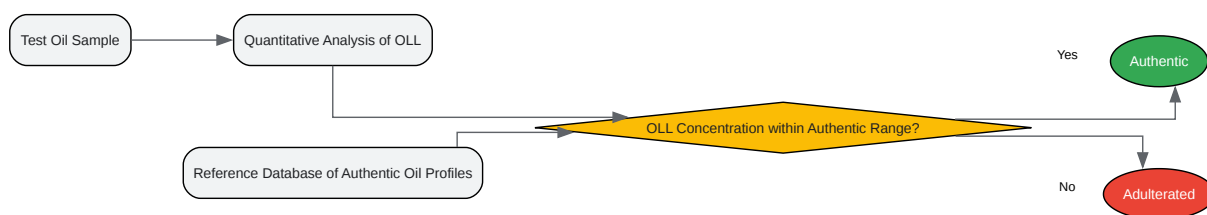
- Identify the methyl esters of oleic and linoleic acids based on their retention times and mass spectra by comparing with a standard FAMES mixture (e.g., Supelco 37 Component FAME Mix).
- The relative percentage of each fatty acid is calculated from the peak areas.
- The content of OLL can be inferred from the fatty acid profile, although direct quantification of the intact triglyceride is more accurately performed by HPLC.

Mandatory Visualizations



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Caption: Experimental workflow for food authenticity testing using **1,2-Dioleoyl-3-linoleoyl-rac-glycerol**.



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Caption: Logical relationship for identifying adulteration based on OLL concentration.

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